

A Technical Guide to the Spectroscopic Properties of 2-(2-Hydroxyphenyl)benzoxazole (HPBO)

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Compound of Interest

Compound Name: **2-(2-Hydroxyphenyl)benzoxazole**

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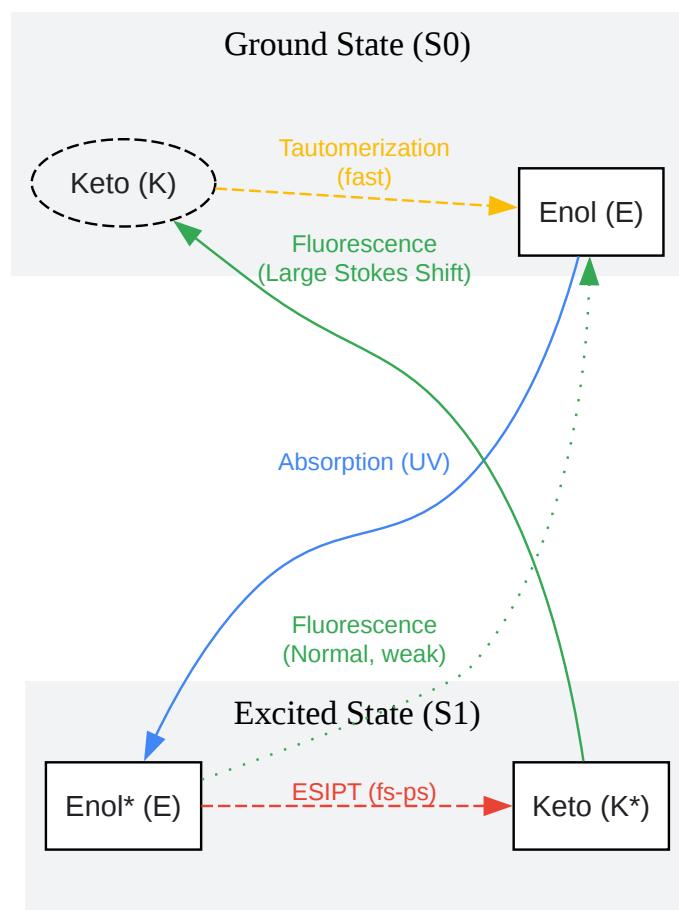
Introduction

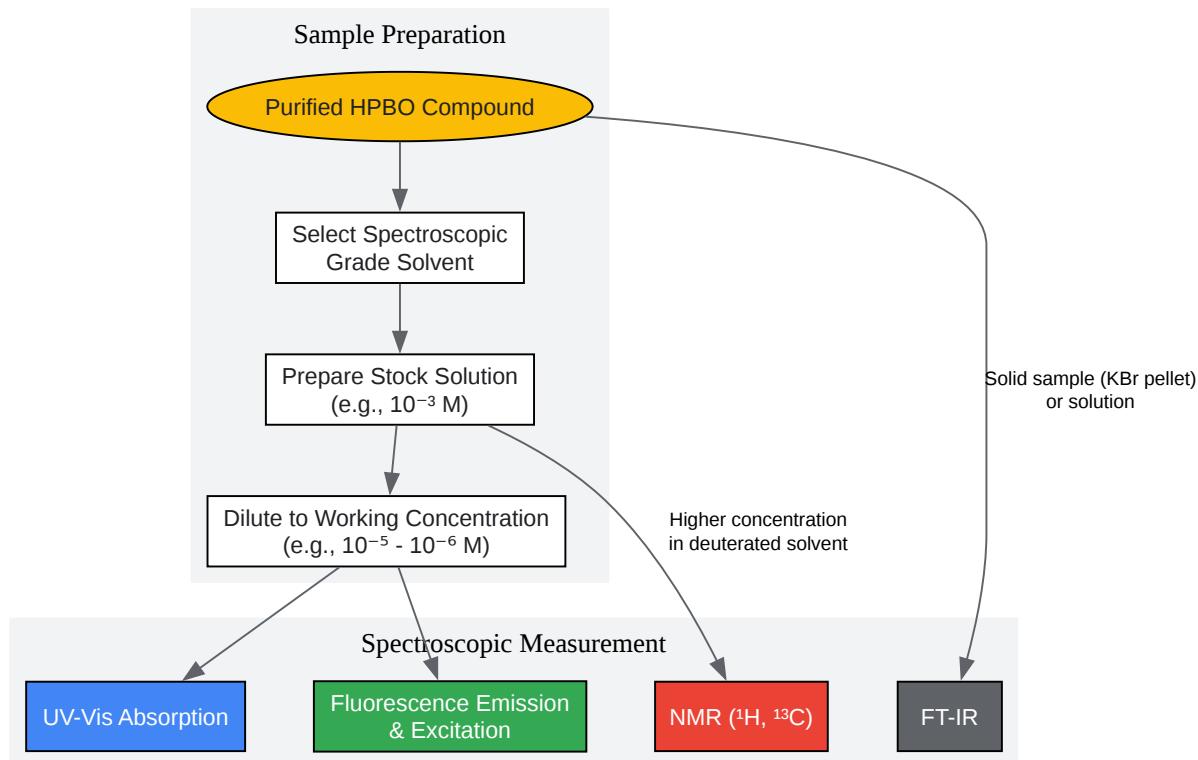
2-(2-Hydroxyphenyl)benzoxazole (HPBO) is a fluorescent organic compound renowned for its unique photophysical behavior, primarily governed by an ultrafast excited-state intramolecular proton transfer (ESIPT) mechanism.^{[1][2][3]} This process involves the transfer of a phenolic proton to the nitrogen atom of the benzoxazole ring upon photoexcitation. This tautomerization leads to the formation of a transient keto species from the ground-state enol form, resulting in a characteristically large Stokes shift—a significant separation between the absorption and emission maxima.^{[4][5]}

This property makes HPBO and its derivatives highly valuable in various applications, including as fluorescent probes for biological environments, chemosensors, organic light-emitting diodes (OLEDs), and as potential organic UV filters in photoprotective formulations.^{[4][6][7]} Understanding the detailed spectroscopic properties of HPBO is critical for harnessing its full potential in these fields. This guide provides an in-depth summary of its key spectroscopic data, detailed experimental protocols for its characterization, and a visualization of the underlying photophysical processes.

Core Photophysical Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining spectroscopic feature of HPBO is its four-level photochemical cycle driven by ESIPT. In the ground state, the molecule exists in a stable enol form, which possesses an intramolecular hydrogen bond. Upon absorption of UV radiation, it is promoted to an excited enol state (E). *From this state, an ultrafast proton transfer occurs (on a femtosecond to picosecond timescale) to the nitrogen atom of the benzoxazole moiety, forming an excited keto tautomer (K).^{[3][8]} This tautomer is responsible for the characteristic, large Stokes-shifted fluorescence as it relaxes to the ground-state keto form (K), which is unstable and rapidly reverts to the stable ground-state enol form (E).^[9]*



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